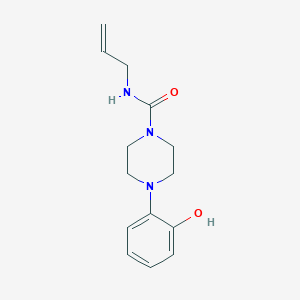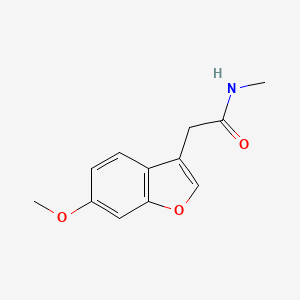
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative and a potent hallucinogenic drug. It belongs to the NBOMe (N-methoxybenzyl) series of compounds and is structurally similar to the hallucinogen LSD. This compound has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has shown interest in studying the compound for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it is believed that the compound binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin 2A receptor is responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound has potent hallucinogenic effects, which can lead to altered perception, mood, and cognition. The compound has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide in the laboratory is that it is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of studying this compound is that it is a potent hallucinogen, which can make it difficult to interpret the results of experiments involving human subjects.
Direcciones Futuras
There are several future directions for research involving 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide. One direction is to study the compound's potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Another direction is to study the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, research could focus on developing safer and more effective analogs of this compound that retain its therapeutic properties while minimizing its hallucinogenic effects.
Métodos De Síntesis
The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2C-B, a phenethylamine derivative. The synthesis involves the introduction of a methoxy group and a benzyl group to the 2C-B molecule, followed by the addition of an acetamide group. The final product is purified and obtained as a white powder.
Aplicaciones Científicas De Investigación
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that this compound has potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-12(14)5-8-7-16-11-6-9(15-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVBZQFWGAHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
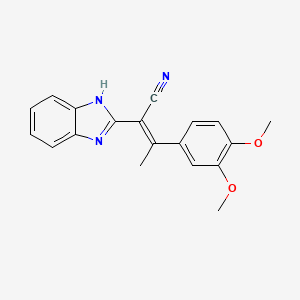
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
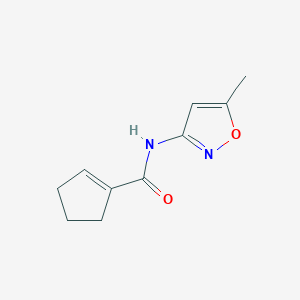
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
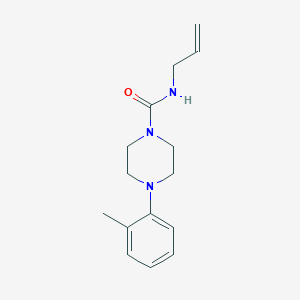
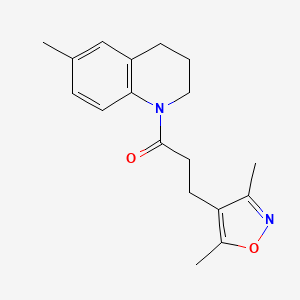
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
